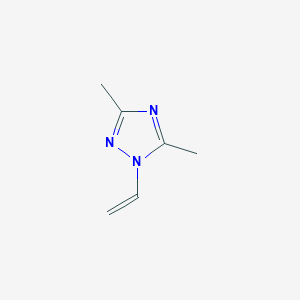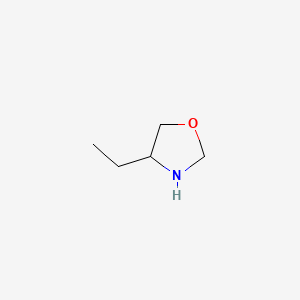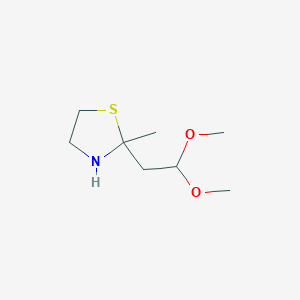
3-(Ethylthio)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylthio)-2-oxopropanoic acid: is an organic compound with a molecular formula of C5H8O3S It is characterized by the presence of an ethylthio group attached to a 2-oxopropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-oxopropanoic acid typically involves the reaction of ethyl mercaptan with pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_3\text{CH}_2\text{SH} + \text{CH}_3\text{COCOOH} \rightarrow \text{CH}_3\text{CH}_2\text{SCOCH}_2\text{COOH} ]
In this reaction, ethyl mercaptan (CH3CH2SH) reacts with pyruvic acid (CH3COCOOH) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylthio)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethylthio)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-(Ethylthio)-2-oxopropanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylthio)-2-oxopropanoic acid
- 3-(Propylthio)-2-oxopropanoic acid
- 3-(Butylthio)-2-oxopropanoic acid
Comparison
3-(Ethylthio)-2-oxopropanoic acid is unique due to the presence of the ethylthio group, which imparts specific chemical properties such as reactivity and solubility. Compared to its analogs with different alkylthio groups, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
51033-95-5 |
|---|---|
Formule moléculaire |
C5H8O3S |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
3-ethylsulfanyl-2-oxopropanoic acid |
InChI |
InChI=1S/C5H8O3S/c1-2-9-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |
Clé InChI |
MTYNLDFICXMBFO-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)




![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)



![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
